4-Nitrophenyl dimethylcarbamate

CAS No.: 7244-70-4

Cat. No.: VC1614516

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7244-70-4 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | (4-nitrophenyl) N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 |

| Standard InChI Key | YBRIFDNEMBTBMJ-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

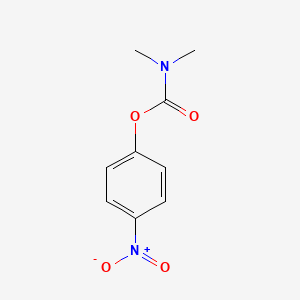

4-Nitrophenyl dimethylcarbamate, also known as 4-Nitrophenyl N,N-dimethylcarbamate, is identified by CAS Number 7244-70-4 . The compound belongs to the carbamate class, which are derivatives of carbamic acid. Its molecular formula is C₉H₁₀N₂O₄ with a molecular weight of 210.19 g/mol .

The structure consists of a 4-nitrophenyl group connected to a dimethylcarbamate moiety. The presence of the nitro group at the para position of the phenyl ring and the dimethylamine portion of the carbamate functionality gives this compound its distinctive chemical properties and reactivity patterns.

| Property | Value |

|---|---|

| Chemical Name | 4-Nitrophenyl dimethylcarbamate |

| CAS Number | 7244-70-4 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | 4-Nitrophenyl N,N-dimethylcarbamate |

| Product Category | Impurities |

Physical Properties

4-Nitrophenyl dimethylcarbamate appears as a brown solid with a melting point of 43-45°C . Its physical characteristics make it suitable for various laboratory applications and synthetic procedures. The compound exhibits specific properties that are important for its handling, storage, and application in research settings.

| Physical Property | Value |

|---|---|

| Physical State | Brown solid |

| Melting Point | 43-45°C |

| Boiling Point | 329.1°C at 760 mmHg |

| Density | 1.292 g/cm³ |

| Flash Point | 152.9°C |

| LogP | 2.17840 |

| Exact Mass | 210.06400 |

| Storage Condition | Room temperature |

These physical properties indicate that 4-Nitrophenyl dimethylcarbamate is relatively stable under standard laboratory conditions, with a high boiling point suggesting low volatility at room temperature . The LogP value of 2.17840 indicates moderate lipophilicity, which has implications for its potential biological activities and membrane permeability .

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides valuable information about the structural and chemical properties of 4-Nitrophenyl dimethylcarbamate. The compound has been fully characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H NMR and ¹³C NMR data of 4-Nitrophenyl dimethylcarbamate reveal its structural features:

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ ppm) |

|---|---|

| Aromatic protons | 8.26 (d, J = 9.2 Hz, 2H), 7.32 (d, J = 9.2 Hz, 2H) |

| Methyl protons | 3.14 (s, 3H), 3.05 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ ppm) |

|---|---|

| Carbonyl carbon | 156.45 |

| Aromatic carbons | 153.47, 144.77, 125.09, 122.30 |

| Methyl carbons | 36.88, 36.62 |

The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the 4-nitrophenyl group and the methyl protons of the dimethylcarbamate moiety. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon, aromatic carbons, and methyl carbons .

Infrared Spectroscopy

The FTIR spectrum of 4-Nitrophenyl dimethylcarbamate shows characteristic absorption bands at:

-

2939, 2769 cm⁻¹ (C-H stretching)

-

1735 cm⁻¹ (C=O stretching)

-

1608, 1523 cm⁻¹ (aromatic C=C stretching)

-

1392, 1346 cm⁻¹ (N-O stretching of nitro group)

Mass Spectrometry

ESI-MS analysis of 4-Nitrophenyl dimethylcarbamate shows:

These spectroscopic data collectively confirm the structure and purity of 4-Nitrophenyl dimethylcarbamate, providing essential information for researchers working with this compound.

Synthesis Methods

Zinc Chloride-Catalyzed Synthesis

One of the most efficient methods for synthesizing 4-Nitrophenyl dimethylcarbamate involves a zinc chloride-catalyzed reaction between 4-nitrophenol and N,N-dimethyl carbamoyl chloride. This approach offers high yields and relatively mild reaction conditions .

The general procedure involves:

-

Reaction of 4-nitrophenol (0.5 g, 3.59 mmol) with N,N-dimethyl carbamoyl chloride in the presence of zinc chloride catalyst

-

Purification by column chromatography (hexane/ethyl acetate, 4:1)

-

Obtaining 4-Nitrophenyl dimethylcarbamate (0.65 g, 86%) as a brown solid

Optimization of Reaction Conditions

Various reaction parameters have been optimized to achieve the highest yield of 4-Nitrophenyl dimethylcarbamate:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | xylene | 30 | 13 | 55 |

| 2 | toluene | 30 | 12 | 86 |

| 3 | benzene | 30 | 16 | 76 |

| 4 | DCM | 30 | 18 | 43 |

| 5 | THF | 30 | 15 | 70 |

| 6 | 1,4-dioxane | 30 | 24 | - |

| 7 | ethyl acetate | 30 | 14 | 59 |

| 8 | DMSO | 30 | 24 | - |

| 9 | DMF | 30 | 24 | - |

| 10 | ACN | 30 | 16 | 56 |

The data shows that toluene is the optimal solvent for this reaction, providing the highest yield (86%) within a reasonable reaction time (12 hours) .

Applications in Medicinal Chemistry

Cholinesterase Inhibitors

4-Nitrophenyl dimethylcarbamate has significant applications in medicinal chemistry, particularly in the synthesis of cholinesterase inhibitors used in treating cognitive impairments associated with Alzheimer's disease. The compound functions by inhibiting acetylcholinesterase, which leads to increased levels of acetylcholine, enhancing cholinergic transmission in the brain.

This mechanism of action is crucial for addressing the cholinergic deficit observed in Alzheimer's disease patients, making derivatives of this compound valuable in the development of therapeutic agents for cognitive disorders.

Role in Pharmaceutical Development

Beyond its application in cholinesterase inhibitors, 4-Nitrophenyl dimethylcarbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its potential uses include:

-

Development of analytical standards for pharmaceutical quality control

-

Synthesis of drug impurities for reference standards

-

Use in method development and validation for drug analysis

Applications in Organic Synthesis

Protecting Group Chemistry

Carbamates derived from 4-nitrophenol, including 4-Nitrophenyl dimethylcarbamate, serve as effective protecting groups in organic synthesis. These compounds are particularly valuable as base-labile protecting groups, offering orthogonal protection strategies when working with substrates containing multiple functional groups .

The 4-nitrophenyl moiety acts as a good leaving group, allowing for deprotection under mild basic conditions while remaining stable in acidic and neutral environments. This property makes 4-Nitrophenyl dimethylcarbamate a versatile tool in complex organic synthesis .

Versatile Intermediate

As a carbamate, 4-Nitrophenyl dimethylcarbamate participates in various chemical reactions typical of this class, making it a versatile intermediate in organic synthesis. Its reactivity pattern enables its incorporation into diverse synthetic pathways for creating complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume